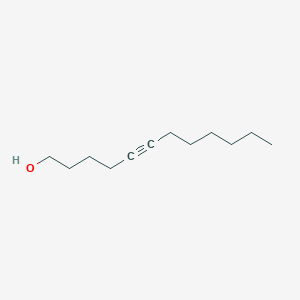

5-Dodecyn-1-ol

CAS No.: 88109-70-0

Cat. No.: VC18345752

Molecular Formula: C12H22O

Molecular Weight: 182.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88109-70-0 |

|---|---|

| Molecular Formula | C12H22O |

| Molecular Weight | 182.30 g/mol |

| IUPAC Name | dodec-5-yn-1-ol |

| Standard InChI | InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-6,9-12H2,1H3 |

| Standard InChI Key | JNKBWJUFYXSKHP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC#CCCCCO |

Introduction

Chemical Identity and Isomerism

Structural Characteristics

5-Dodecen-1-ol is a 12-carbon fatty alcohol featuring a double bond at the fifth position. The E-isomer (CAS 62936-12-3) and Z-isomer (CAS 40642-38-4) differ in the spatial arrangement of substituents around the double bond, leading to variations in intermolecular interactions and bulk properties. The Z-isomer’s InChIKey (OTJWLIMIKGBSSN-FPLPWBNLSA-N) reflects its cis configuration, while the E-isomer adopts a trans orientation .

Spectroscopic Identification

Gas chromatography (GC) analyses of ambrette seed oil identified 5-dodecen-1-ol acetate (Z-isomer) at a retention time of 32.45 minutes, constituting 2.09% of the oil’s composition . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data further corroborate the structural assignments, with exact masses of 184.183 Da for both isomers .

Synthesis and Industrial Production

Synthetic Routes

Industrial synthesis of 5-dodecen-1-ol derivatives often begins with dodecene, a C12 hydrocarbon. Ethylene serves as a precursor for dodecene production, with 1.149 kg of ethylene required per kilogram of dodecene . Subsequent oxidation of dodecene using methanol yields dodecan-1-ol, a saturated analog, which can undergo dehydrogenation to introduce the double bond. For the Z-isomer, selective catalytic hydrogenation or enzymatic methods ensure stereochemical control .

Scalability and Challenges

A key challenge lies in achieving high stereoselectivity during double-bond formation. The synthesis of hexadecyltrichlorosilane, a related compound, requires 0.473 kg of 10-undecen-1-ol per kilogram of product, highlighting the economic and material efficiency considerations in scaling these processes .

Physicochemical Properties

Thermodynamic Parameters

The Z-isomer exhibits a vaporization enthalpy () of 90.2 kJ/mol, as determined by gas chromatography over a temperature range of 333–373 K . This value underscores its relatively low volatility compared to saturated alcohols. Both isomers share a flash point of 98.8°C, indicating similar flammability risks .

Table 1: Comparative Physical Properties of 5-Dodecen-1-ol Isomers

| Property | E-Isomer | Z-Isomer |

|---|---|---|

| Boiling Point (°C) | 270.1 | 283.3 |

| Density (g/cm³) | 0.846 | 0.860 |

| Refractive Index | 1.456 | 1.453 |

| Vapor Pressure (mmHg) | N/A | 0.000919 |

Solubility and Reactivity

The compound’s logP value of 3.68 suggests high lipophilicity, favoring solubility in organic solvents like ethanol and diethyl ether. The hydroxyl group at the terminal position enables esterification reactions, as demonstrated by its acetylated form in natural extracts .

Biological and Antimicrobial Activity

Mechanism of Action in Bacteria

In biochemical assays, 5-dodecen-1-ol derivatives disrupt bacterial membrane integrity. Treatment with ambrette seed oil (containing 2.09% Z-5-dodecen-1-ol acetate) increased lactate dehydrogenase (LDH) activity by 150% in Escherichia coli, indicating cytoplasmic leakage . Molecular docking studies reveal that farnesol acetate, a structural analog, forms hydrogen bonds with dihydrofolate reductase (DHFR) and TEM-72 β-lactamase, potentially mitigating antibiotic resistance .

Applications in Fragrance Industry

The Z-isomer’s floral odor profile makes it valuable in perfumery. Its acetate derivative, detected in ambrette seed oil, contributes to the oil’s musky aroma and stabilizes formulations due to low volatility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume